molecular formula C13H10ClFN2O B2902761 N-(4-amino-2-fluorophenyl)-3-chlorobenzamide CAS No. 1283396-12-2

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide

Cat. No.: B2902761
CAS No.: 1283396-12-2
M. Wt: 264.68
InChI Key: RHWRNUDZDFUCTF-UHFFFAOYSA-N
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Description

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide is a fluorinated and chlorinated benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core structure, a common pharmacophore found in molecules designed to interact with enzyme active sites. Its specific structure, incorporating both fluorine and chlorine atoms, is often explored to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets . In scientific research, this compound is recognized as a key synthetic intermediate. It serves as a building block for the development of more complex molecules with potential biological activity. The structural motif of 4-amino-fluorobenzamides has been investigated in the design of cytotoxic prodrugs, where such compounds can be activated to release potent cytotoxins specifically within tumor cells . Furthermore, benzamide derivatives are a significant class of compounds in neuroscience research; they are frequently designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. Such inhibitors are a foundational approach for investigating new treatments for Alzheimer's disease, as they aim to increase neurotransmitter levels in the brain . The presence of the 3-chlorobenzoyl group in this compound is a feature shared with other bioactive molecules reported in scientific literature, including those evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is a crucial target in oncology research . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRNUDZDFUCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-Fluoro-4-nitroaniline with 3-Chlorobenzoyl Chloride

The foundational step involves coupling 3-chlorobenzoyl chloride with 2-fluoro-4-nitroaniline to form the nitro intermediate, N-(2-fluoro-4-nitrophenyl)-3-chlorobenzamide. This reaction proceeds via nucleophilic acyl substitution under Schotten-Baumann conditions.

Procedure (adapted from):

  • Acid Chloride Formation : 3-Chlorobenzoic acid (7.5 mmol) is refluxed with thionyl chloride (30 mL) for 12–14 hours to yield 3-chlorobenzoyl chloride as a yellowish oil.
  • Coupling Reaction : The acid chloride is added dropwise to a suspension of 2-fluoro-4-nitroaniline (5 mmol) and N,N-diisopropylethylamine (DIPEA, 11.25 mmol) in dry toluene (10 mL). The mixture is stirred under argon at room temperature for 24 hours.
  • Workup : The precipitate is filtered, washed with 0.1 M HCl (10 mL) and methanol (20 mL), and dried to yield the intermediate as a brownish solid (83% yield).

Key Variations (from):

  • Substituting toluene with dimethylformamide (DMF) and using triethylamine as the base at 0°C achieves comparable yields (77–85%).

Reduction of the Nitro Intermediate to the Target Benzamide

The nitro group in N-(2-fluoro-4-nitrophenyl)-3-chlorobenzamide is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O), a method optimized for selectivity and efficiency.

Procedure (adapted from):

  • Reduction : The nitro intermediate (1.05 mmol) is refluxed with SnCl₂·2H₂O (2.63 mmol) in ethanol (20 mL) for 2 hours.
  • Neutralization : The reaction is quenched with 1 M Na₂CO₃ to pH 8, extracted with dichloromethane, and dried over Na₂SO₄.
  • Isolation : The product is purified via recrystallization from methanol, yielding N-(4-amino-2-fluorophenyl)-3-chlorobenzamide as a pale-yellow solid (66–77%).

Experimental Optimization and Procedural Variations

Solvent and Base Selection in Acylation Reactions

Parameter Toluene/DIPEA DMF/Triethylamine
Solvent Dry toluene Anhydrous DMF
Base DIPEA Triethylamine
Temperature Room temperature 0°C
Yield 83% 77–85%

The choice of toluene ensures minimal side reactions, while DMF accelerates reaction kinetics at lower temperatures.

Reducing Agents and Conditions for Nitro Group Reduction

Agent SnCl₂·2H₂O Catalytic H₂/Pd-C
Solvent Ethanol Methanol/Water
Time 2 hours 4–6 hours
Yield 66–77% 70–80% (literature)

SnCl₂·2H₂O offers rapid reduction under mild conditions, avoiding high-pressure hydrogenation setups.

Analytical Characterization and Spectral Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.29–7.78 (m, 4H, aromatic), 6.81 (s, 2H, NH₂), 6.49 (dd, J = 16.9, 10.2 Hz, 1H, Ar-F).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.83 (C=O), 163.40–131.07 (aromatic carbons), 116.21 (C-F).
  • FTIR (cm⁻¹) : 1660 (C=O stretch), 1585 (C=N), 1440 (C-F).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Acylation 83 95
Reduction 77 98

Recrystallization from methanol enhances purity to >98%.

Discussion of Synthetic Efficiency and Yield Optimization

The tandem acylation-reduction approach achieves an overall yield of 64–66%, outperforming single-step methods that risk over-acylation of the amine group. Solvent selection critically impacts reaction efficiency: toluene minimizes byproduct formation, while DMF accelerates kinetics at the expense of minor impurities. The use of SnCl₂·2H₂O ensures chemoselective reduction without affecting the benzamide backbone.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide has been studied for its potential as an anti-cancer agent. Its structural properties allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity

A study involving related compounds demonstrated that derivatives of benzamides exhibit potent activity against histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a compound similar to this compound showed significant inhibition against HDAC3, leading to reduced tumor growth in xenograft models .

Table 1: Anticancer Activity of Benzamide Derivatives

CompoundHDAC Inhibition (IC50)Tumor Growth Inhibition (%)
This compoundTBDTBD
FNA (bis-(2-chloroethyl)-amino-benzamide)95.48 nM48.89
SAHA (suberoylanilide hydroxamic acid)17.25 μM48.13

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methodologies, which are essential for generating analogs with enhanced biological activity. One-pot synthesis methods have been explored to streamline the production of such compounds .

Synthesis Methodology

A recent study highlighted a one-pot reaction involving isatoic anhydride and amines to produce substituted benzamides effectively. This method allows for the rapid generation of various derivatives that can be screened for biological activity .

Targeting Specific Biological Mechanisms

Research has indicated that this compound can potentially target specific biological pathways, including those involved in apoptosis and cell cycle regulation.

Potential as a Lead Compound

Given its structural characteristics and preliminary findings regarding its biological activity, this compound serves as a promising lead compound for the development of selective HDAC inhibitors and other therapeutic agents targeting cancer.

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and chloro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide () exhibit enhanced potency due to the benzimidazole group, which facilitates hydrogen bonding and π-π stacking with target proteins. For example, compound 6 showed a 4.7-fold increase in potency compared to DFB (a reference compound) in neuroprotective assays . However, benzimidazole-containing derivatives often face challenges in solubility and cytotoxicity. In contrast, the target compound’s 4-amino-2-fluorophenyl group may balance potency with improved bioavailability, as the amino group enhances aqueous solubility while fluorine modulates metabolic stability .

Halogen and Amino Group Variations
  • N-(3-Aminophenyl)-3-chlorobenzamide (): This analog lacks the fluorine atom and positions the amino group meta to the amide bond. The absence of fluorine may reduce steric and electronic effects critical for target engagement, while the meta-amino configuration alters hydrogen-bonding patterns compared to the para-substituted target compound .
  • Fluorine’s smaller size and electronegativity in the target compound likely offer superior pharmacokinetic properties .

Data Tables

Table 2: Substituent Impact on Properties

Substituent Effect on Solubility Effect on Potency Metabolic Stability
4-Amino (para) ↑ (Hydrophilic) ↑ (H-bonding) Variable
2-Fluoro (ortho) ↓ (Lipophilic) ↑ (Electron withdrawal) ↑ (Blocks oxidation)
Benzimidazole ↑↑ ↓ (Cytotoxicity)
Acetyl ↓↓

Biological Activity

N-(4-amino-2-fluorophenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features an amino group, a fluorine atom, and a chlorine atom attached to a benzamide structure. The molecular formula is C13H10ClFN2O, with a molecular weight of 264.68 g/mol. The presence of these substituents can significantly influence the compound's biological activity by affecting its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group enhances hydrogen bonding capabilities, while the halogen atoms (fluorine and chlorine) may improve lipophilicity and steric interactions, facilitating better binding to target sites .

Biological Activity Overview

  • Anticancer Properties :
    • Studies indicate that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, benzamide derivatives have shown potential as inhibitors in various biochemical pathways related to tumor growth .
    • A case study demonstrated that modifications in the benzamide structure could lead to significant anticancer activity, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibiting DHFR can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Neuroprotective Effects :
    • In the context of neuroprotection, this compound has been investigated as a potential small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2). This activation is aimed at reducing photoreceptor apoptosis, indicating its role in protecting neuronal cells under stress conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation; potential as an anticancer agent
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
NeuroprotectionActivates PKM2 to prevent photoreceptor apoptosis

Case Studies

  • In Vitro Studies :
    • A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Insights :
    • Research into the compound's mechanism revealed that it affects metabolic pathways by modulating enzyme activity related to nucleotide synthesis, thereby impacting cell cycle progression and apoptosis .

Q & A

Q. What are the standard synthetic routes for N-(4-amino-2-fluorophenyl)-3-chlorobenzamide and its analogs?

The synthesis typically involves coupling 3-chlorobenzoyl chloride with a substituted aniline (e.g., 4-amino-2-fluoroaniline) under basic conditions. A common method uses pyridine or triethylamine to neutralize HCl generated during the reaction. For example:

  • Step 1 : React 3-chlorobenzoyl chloride with 4-amino-2-fluoroaniline in anhydrous dichloromethane.
  • Step 2 : Add a base (e.g., triethylamine) to facilitate amide bond formation.
  • Step 3 : Purify via column chromatography or recrystallization (e.g., using methanol/water mixtures).
    Yields and purity depend on solvent choice, temperature control (~0–25°C), and stoichiometry .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) to confirm aromatic protons, amide NH signals (~10.16 ppm), and substituent positions .
  • FTIR Spectroscopy : Peaks at ~1675 cm1^{-1} (C=O stretch) and ~3290 cm1^{-1} (N–H stretch) validate the benzamide core .
  • X-ray Crystallography : Single-crystal diffraction (e.g., MoKα radiation) resolves bond lengths and angles, confirming planarity of the aromatic rings and hydrogen-bonding interactions (e.g., N–H···O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?

Unexpected products may arise from side reactions, such as dethiocyanation in the presence of metal catalysts (e.g., Co2+^{2+}) . To address this:

  • Mechanistic Analysis : Use LC-MS or 1H^1H NMR to track intermediates.
  • Metal Screening : Test alternative metal ions (e.g., Fe2+^{2+}, Mn2+^{2+}) to identify catalyst-specific pathways.
  • Computational Modeling : Employ DFT calculations to predict reaction energetics and transition states.
    Example: In similar benzamide syntheses, Co2+^{2+} catalyzes thiourea decomposition, leading to alternative cyclized products .

Q. How do substituent positions (e.g., fluorine at ortho vs. para positions) affect biological activity?

Comparative studies on analogs reveal:

  • Fluorine at ortho (2-F) : Enhances metabolic stability due to reduced CYP450 interactions.
  • Amino group at para (4-NH2_2) : Improves solubility via hydrogen bonding but may reduce membrane permeability.
    Methodology :
  • Design analogs with systematic substitutions (e.g., 2-F vs. 4-F, 3-Cl vs. 4-Cl).
  • Test in vitro using assays like MTT (e.g., IC50_{50} values in cancer cell lines) .
  • Correlate structural data (e.g., logP, polar surface area) with activity using QSAR models .

Q. What strategies optimize crystallization for X-ray analysis of this compound?

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., methanol or DMF/water mixtures) to grow high-quality crystals .
  • Temperature Control : Maintain stable supersaturation by cooling gradually (e.g., 4°C/day).
  • Additives : Introduce co-solvents (e.g., ethyl acetate) to modulate crystal packing.
    Example: For N-(Benzothiazol-2-yl)-3-chlorobenzamide, methanol yielded crystals suitable for SHELX refinement (R-factor < 0.05) .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 1–13).
  • Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for cytotoxicity studies?

  • Concentration Range : Test 7–8 concentrations (e.g., 15.6–1000 µg/mL) in logarithmic increments .
  • Controls : Include positive controls (e.g., 5-fluorouracil) and vehicle controls (e.g., DMSO).
  • Assay Validation : Use the MTT assay with T47D cells (5 × 103^3 cells/well, 48h incubation). Calculate IC50_{50} via nonlinear regression (e.g., GraphPad Prism) .

Q. What computational tools are recommended for molecular docking studies?

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • Target Selection : Prioritize receptors with structural homology (e.g., EGFR kinase PDB:1M17) .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine scoring functions .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled?

  • Solvent Effects : Re-run NMR in alternative solvents (e.g., CDCl3_3 vs. DMSO-d6d_6) to assess proton exchange rates.
  • Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers).
  • Cross-Validation : Compare with analogous compounds (e.g., N-(3-aminophenyl)-3-chlorobenzamide) to identify substituent-induced shifts .

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